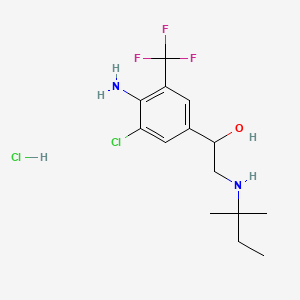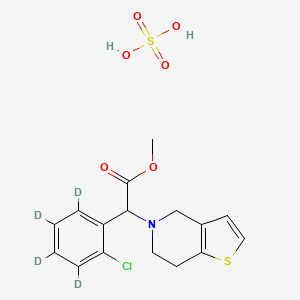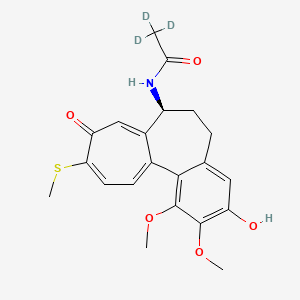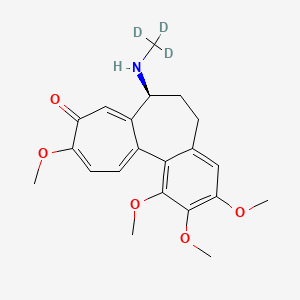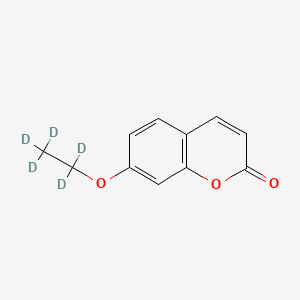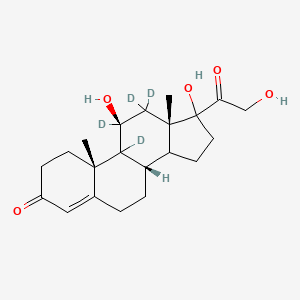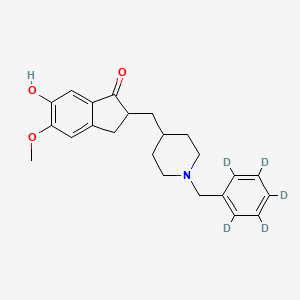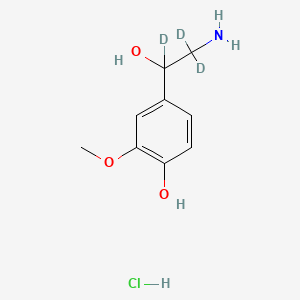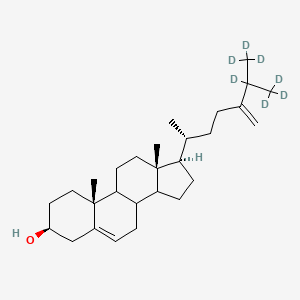
Levofloxacin-13C-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Levofloxacin-13C-d3 is a stable isotope labeled analog of the broad-spectrum antibiotic levofloxacin . It is commonly used in clinical and research settings for pharmacokinetic and pharmacodynamic studies . Levofloxacin-13C-d3 is a fluoroquinolone antibiotic that works by inhibiting bacterial DNA gyrase, an essential enzyme involved in DNA replication and maintenance .
Synthesis Analysis
The synthesis of Levofloxacin-13C-d3 has been studied using ab initio molecular dynamics simulations and experimental speciation . The nitrogen atom binding the methyl group of levofloxacin shows the highest PA value . Furthermore, state-of-the-art Car–Parrinello-like molecular dynamics (CPMD) simulations of levofloxacin under standard, relatively acidic, and basic conditions have been reported .Molecular Structure Analysis
The molecular weight of Levofloxacin-13C-d3 is 365.38 g/mol . The molecular formula is C₁₇¹³CH₁₇D₃FN₃O₄ . The polymorphism of levofloxacin was intensively studied, and the fully solved crystal structure of an anhydrous α form and three newly discovered solvates including n-propanol solvate, ethylene glycol solvate, and acetic acid solvate were reported .Chemical Reactions Analysis
The behavior of levofloxacin under standard and diverse pH conditions in liquid water has been studied by synergistically employing static quantum-mechanical calculations along with experimental speciation studies . The dynamics of the water solvation shells as well as the protonation and deprotonation mechanisms were characterized .Physical And Chemical Properties Analysis
The polymorphism of levofloxacin was intensively studied, and the landscape of polymorphs is not fully understood . All of the newly discovered solvates can be directly dehydrated to an anhydrous γ form, which eventually converted into an anhydrous α form during subsequent heating .Wissenschaftliche Forschungsanwendungen
Electrocatalytic Degradation of Levofloxacin
Levofloxacin-13C-d3 is used in studies related to the electrocatalytic degradation of levofloxacin. The presence of chloride ions improves the removal and mineralization efficiency of levofloxacin on all the electrodes. The increased generation of hydroxyl radicals and active chlorine plays a major role in the degradation process .
Measurement in Human Serum via Liquid Chromatography
A green automated solid phase extraction bio-analytical high-performance liquid chromatographic-based technique with fluorescence detection (Aut-SPE-BA-HPLC-FL) has been developed for the quantification of levofloxacin in human serum samples . This methodology showed linearity over a levofloxacin concentration range of 10–10,000 ng/mL .
Design and Synthesis of Thionated Levofloxacin
The structure–activity relationship of levofloxacin has been studied. However, the effect of changing the carbonyl into thiocarbonyl of levofloxacin has not been investigated up to the date of this report .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Levofloxacin-13C-d3 is an important tool for researchers and clinicians alike in the study of antibiotic pharmacology and treatment of bacterial infections . Its stability, effectiveness, and accurate measurement make it an invaluable asset in the field of microbiology and medicine . The synergistic employment of quantum-based calculations and speciation experiments paves the way toward the development of targeted removal approaches of drugs from wastewaters .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Levofloxacin-13C-d3 involves the incorporation of three deuterium atoms and one 13C atom into the Levofloxacin molecule. This can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "Levofloxacin", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Sodium cyanoborohydride (NaCNBH3)", "Sodium borodeuteride (NaBD4)", "Sodium cyanoborodeuteride (NaCNBD3)", "13C-labeled acetic acid" ], "Reaction": [ "The first step involves the reduction of Levofloxacin using NaBH4 in D2O to obtain Levofloxacin-d3.", "Next, Levofloxacin-d3 is reacted with NaCNBH3 in D2O to introduce a deuterium atom at the C-7 position.", "The resulting compound is then reacted with NaBD4 in D2O to introduce two deuterium atoms at the C-6 and C-8 positions.", "Finally, Levofloxacin-d3-d6-d8 is synthesized by reacting Levofloxacin-d3-d6 with NaCNBD3 in D2O and 13C-labeled acetic acid to introduce a deuterium atom at the C-5 position and a 13C atom at the C-2 position." ] } | |
CAS-Nummer |
1261398-33-7 |
Molekularformel |
C17H17FN3O413CD3 |
Molekulargewicht |
365.38 |
Aussehen |
White Solid to Pale Yellow Solid |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Verwandte CAS-Nummern |
100986-85-4 (unlabelled) |
Synonyme |
(3S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid-13C-d3 |
Tag |
Ofloxacin Impurities |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



